molecular formula C5H6F2N2 B14901254 2-(Difluoromethyl)-5-methyl-1H-imidazole

2-(Difluoromethyl)-5-methyl-1H-imidazole

Cat. No.: B14901254
M. Wt: 132.11 g/mol
InChI Key: HXOGZPULYYKSGU-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-methyl-1H-imidazole is a fluorinated heterocyclic compound characterized by a five-membered imidazole ring with a difluoromethyl (-CF₂H) group at position 2 and a methyl (-CH₃) group at position 3. The difluoromethyl substituent enhances metabolic stability and lipophilicity due to fluorine’s strong electronegativity and low polarizability, which reduces oxidative degradation . This compound is synthesized via amidation reactions using reagents like HATU and triethylamine, as seen in analogous 5-(difluoromethyl)-1H-benzimidazole derivatives . Its structural simplicity and fluorinated motifs make it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C5H6F2N2

Molecular Weight

132.11 g/mol

IUPAC Name

2-(difluoromethyl)-5-methyl-1H-imidazole

InChI

InChI=1S/C5H6F2N2/c1-3-2-8-5(9-3)4(6)7/h2,4H,1H3,(H,8,9)

InChI Key

HXOGZPULYYKSGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Visible-light-promoted radical cyclization offers a metal- and photocatalyst-free route to difluoromethylated imidazoles. As reported by, the reaction employs CF₂HCO₂H (difluoroacetic acid) and PhI(OAc)₂ (iodobenzene diacetate) under visible light irradiation (450 nm LED). The mechanism proceeds via:

  • Oxidative decarboxylation of CF₂HCO₂H by PhI(OAc)₂ to generate a CF₂H radical.
  • Radical addition to an alkene-tethered imidazole precursor.
  • Intramolecular cyclization to form the polycyclic imidazole core.

For this compound, the precursor 5-methyl-1H-imidazole-2-carbaldehyde undergoes radical difluoromethylation followed by cyclization (Figure 1).

Optimization and Yields

Key parameters influencing yield include:

  • Light source intensity : 10 W LED maximizes radical generation.
  • Solvent : Acetonitrile enhances solubility of iodonium intermediates.
  • Temperature : Reactions proceed at 25°C without external heating.

Under optimized conditions, yields reach 82–95% for analogous difluoromethylimidazoles. Scalability is demonstrated at the 10-gram scale, with no loss in efficiency.

Difluoromethylation Using Chlorodifluoromethane

Reagent System and Procedure

This method, adapted from, involves the gradual generation of ClCF₂H (chlorodifluoromethane) gas in situ by combining ClCF₂H with aqueous NaOH (2 M). The difluoromethylating agent reacts with 5-methyl-1H-imidazole under phase-transfer conditions (Scheme 1).

Scheme 1 :

  • Base-mediated deprotonation of imidazole at N1.
  • Nucleophilic attack by ClCF₂H to form the N-difluoromethyl intermediate.
  • Rearrangement to the thermodynamically favored C2-difluoromethyl product.

Yield and Limitations

Yields range from 60–75% , with higher temperatures (50–60°C) favoring C2 selectivity. Challenges include:

  • Gas handling : ClCF₂H requires specialized equipment due to its low boiling point (−40.7°C).
  • Byproducts : Overalkylation at N3 occurs in 15–20% of cases, necessitating chromatographic purification.

Phosphorus Oxychloride-Mediated Synthesis

Reaction Protocol

Adapted from the Avramide synthesis, this route phosphorylates 5-methyl-1H-imidazole-2-methanol using POCl₃ (phosphorus oxychloride) and triethylamine (TEA) at −30°C, followed by displacement with 2-bromoethylamine (Scheme 2).

Scheme 2 :

  • Phosphorylation : Imidazole-methanol reacts with POCl₃ to form a phosphoramidate intermediate.
  • Amine displacement : 2-Bromoethylamine substitutes the phosphate group.
  • Hydrolysis : Acidic workup removes protecting groups, yielding the difluoromethyl product.

Yield and Challenges

The method achieves 35% overall yield due to side reactions during phosphorylation. Key drawbacks include:

  • Low-temperature requirements (−30°C), increasing operational complexity.
  • Multiple purification steps , reducing scalability.

Direct Difluoromethylation Techniques

Methodology from

Direct difluoromethylation employs BrCF₂COOEt (ethyl bromodifluoroacetate) as a reagent, reacting with 5-methyl-1H-imidazole in DMF at 80°C (Table 1).

Table 1 : Optimization of Direct Difluoromethylation

Entry Reagent Solvent Temp (°C) Yield (%)
1 BrCF₂COOEt DMF 80 68
2 ClCF₂COOEt DMF 80 52
3 BrCF₂COOEt THF 60 41

Mechanistic Insights

The reaction proceeds via SN2 displacement , where the imidazole’s nitrogen attacks the electrophilic difluoromethyl carbon. Steric hindrance at C2 directs selectivity, favoring C2 substitution over N1.

Comparative Analysis of Methods

Table 2 : Method Comparison for this compound Synthesis

Method Yield (%) Scalability Toxicity Concerns
Radical Cyclization 82–95 High Low (no heavy metals)
Chlorodifluoromethane 60–75 Moderate High (ClCF₂H gas)
POCl₃-Mediated 35 Low High (POCl₃, TEA)
Direct Difluoromethyl 52–68 Moderate Moderate (BrCF₂COOEt)

Key Observations :

  • Radical cyclization excels in yield and sustainability but requires UV-light equipment.
  • Chlorodifluoromethane offers scalability but poses safety risks.
  • POCl₃ methods are hindered by low yields and complex protocols.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-5-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced imidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed: The major products formed from these reactions include oxidized imidazole derivatives, reduced imidazole compounds, and substituted imidazole derivatives with various functional groups .

Scientific Research Applications

2-(Difluoromethyl)-5-methyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the binding affinity of the compound to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 2-(Difluoromethyl)-5-methyl-1H-imidazole with structurally related imidazole derivatives:

Compound Name Substituents (Positions) Key Functional Groups Melting Point (°C) Notable Properties Reference
This compound -CF₂H (2), -CH₃ (5) Difluoromethyl, methyl Not reported High metabolic stability, moderate lipophilicity
2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole -SC₂H₅ (2), -CHO (5), 4-fluorobenzyl (N1) Thioether, aldehyde, fluorobenzyl 55.5–57.5 Electrophilic aldehyde for further derivatization
Ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate -COOEt (5), 4-F-C₆H₄ (2), Ph (1,4) Ester, fluorophenyl, phenyl 119–120 Aryl-rich structure; potential π-π interactions
5-Methylbenzimidazole -CH₃ (5), fused benzene ring Benzimidazole core Not reported Increased aromaticity; altered solubility
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole -CF₃ (5), 4-MeO-C₆H₄ (2) Trifluoromethyl, methoxyphenyl Not reported High electronegativity; steric bulk
1-Methyl-2-(4-fluorophenyl)-5-nitro-1H-imidazole -NO₂ (5), 4-F-C₆H₄ (2), -CH₃ (N1) Nitro, fluorophenyl, methyl Not reported Nitro group may confer redox activity
Key Observations:
  • Fluorinated Groups : The difluoromethyl group in the target compound provides a balance between lipophilicity and steric demand compared to bulkier trifluoromethyl (-CF₃) groups or single fluorine atoms (e.g., in 4-fluorophenyl derivatives) .
  • Biological Relevance: Thioether (e.g., -SC₂H₅ in ) and nitro (-NO₂ in ) substituents introduce reactivity but may increase toxicity risks, whereas the difluoromethyl group enhances stability without reactive liabilities.
  • Aromaticity: Benzimidazoles (e.g., ) exhibit stronger π-π stacking due to fused benzene rings but suffer from reduced solubility compared to monocyclic imidazoles.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: Difluoromethyl (-CF₂H) increases logP compared to non-fluorinated analogs but remains lower than trifluoromethyl (-CF₃) derivatives .
  • Metabolic Stability : Fluorine’s electronegativity reduces cytochrome P450-mediated oxidation, as seen in agrochemicals like Isopyrazam and Sedaxane .
  • Solubility : The absence of polar groups (e.g., -COOH or -OH) in the target compound may limit aqueous solubility, unlike ester-containing analogs (e.g., ).

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Difluoromethyl)-5-methyl-1H-imidazole?

  • Methodological Answer : The synthesis typically involves condensation reactions under controlled conditions. For example, substituted imidazoles can be synthesized via cyclization of amidines with ketones using a base-promoted approach (e.g., NaOH or KOH in ethanol) at 60–80°C . Solvent selection (e.g., DMF or THF) and catalysts (e.g., CuI or Pd(PPh₃)₄) are critical for regioselectivity and yield optimization. Characterization via NMR (¹H/¹³C), IR, and elemental analysis is essential to confirm purity and structure .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identifies substituent positions and confirms the difluoromethyl group (δ ~5.5–6.5 ppm for CF₂H protons) .
  • IR Spectroscopy : Detects C-F stretching vibrations (1000–1300 cm⁻¹) and imidazole ring vibrations (1600–1500 cm⁻¹) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for analogous fluorinated imidazoles .

Q. How do substituents on the imidazole ring influence physicochemical properties?

  • Methodological Answer : Substituents like methyl and difluoromethyl groups enhance lipophilicity (logP) and metabolic stability. For example, methyl groups at position 5 reduce ring basicity, while difluoromethyl groups at position 2 improve bioavailability via steric and electronic effects . Comparative studies using derivatives with halogens or aryl groups (e.g., phenyl, thiophenyl) reveal trends in solubility and melting points .

Advanced Research Questions

Q. What is the mechanistic rationale for incorporating a difluoromethyl group in drug design?

  • Methodological Answer : The difluoromethyl group (-CF₂H) enhances metabolic stability by resisting oxidative degradation and modulates electronic properties (e.g., reduced basicity of adjacent amines). Its inductive effects improve membrane permeability, as shown in pharmacokinetic studies of fluorinated imidazole inhibitors targeting EGFR . Computational models (e.g., DFT calculations) further predict its impact on pKa and binding conformations .

Q. How can molecular docking contradictions arising from fluorinated substituents be resolved?

  • Methodological Answer : Discrepancies in docking results often stem from fluorine’s dual role in van der Waals interactions and conformational rigidity. To address this:
  • Perform ensemble docking with multiple protein conformations.
  • Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Use Cambridge Structural Database (CSD) analyses to compare fluorine-protein contact frequencies .

Q. What experimental strategies assess the stereoelectronic effects of the difluoromethyl group?

  • Methodological Answer :
  • Conformational Analysis : Compare crystal structures of fluorinated vs. non-fluorinated analogs to identify torsional restraints .
  • Kinetic Isotope Effects (KIE) : Study C-F bond stability under enzymatic conditions.
  • SAR Studies : Synthesize derivatives with -CH₃, -CF₃, or -CHF₂ groups to isolate electronic vs. steric contributions .

Q. How do pharmacokinetic properties of this compound compare to non-fluorinated analogs?

  • Methodological Answer :
  • ADMET Profiling : Fluorination reduces CYP450-mediated metabolism, extending half-life (t₁/₂). For example, fluorinated imidazoles show 2–3× higher microsomal stability than non-fluorinated counterparts .
  • LogD Measurements : The difluoromethyl group increases logD by ~0.5–1.0 units, enhancing blood-brain barrier penetration in neuroactive compounds .

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